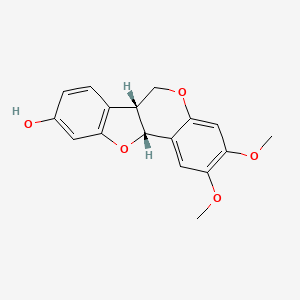
(-)-Sparticarpin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Sparticarpin is a member of pterocarpans.
Aplicaciones Científicas De Investigación
Antifungal Properties
One of the primary applications of (-)-Sparticarpin is its antifungal activity. Research indicates that this compound is effective against several fungal pathogens, making it a candidate for developing natural fungicides. In studies involving fungal bioassays, this compound demonstrated significant inhibitory effects on the growth of fungi such as Cladosporium herbarum, showcasing its potential as a biopesticide in agricultural practices .
Phytoalexin Role in Plant Defense
As a phytoalexin, this compound plays a crucial role in the plant's defense mechanism against pathogens. It is produced in response to fungal infection, acting as a chemical barrier to inhibit pathogen growth. This property highlights its importance in plant biology and ecology, where it contributes to the resilience of plants against diseases .
Potential Therapeutic Uses
The compound's biological activities extend to potential therapeutic applications. Preliminary studies suggest that this compound may have implications in treating various diseases due to its ability to modulate intracellular signaling pathways and influence lipid metabolism. Specifically, it has been explored for its effects on fatty acid synthesis and its role as an inhibitor of acetyl-CoA carboxylase enzymes, which are critical in lipid biosynthesis .
Research on Isoflavonoids
This compound is structurally related to isoflavonoids and pterocarpans, which are known for their health benefits, including antioxidant and anti-inflammatory properties. Research has focused on the biosynthesis of these compounds in legumes and their role in human health, particularly regarding cancer prevention and cardiovascular health . The compound's interaction with various biological systems makes it a valuable subject for further investigation.
Analytical Studies
Recent advancements in analytical techniques such as high-performance liquid chromatography (HPLC) have facilitated the study of this compound and its derivatives. These methods allow researchers to quantify the compound's presence in plant tissues and assess its dynamic changes during plant development or stress responses . Such studies are crucial for understanding the ecological roles of phytoalexins like this compound.
Case Studies and Research Findings
Propiedades
Número CAS |
73793-85-8 |
|---|---|
Fórmula molecular |
C17H16O5 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
(6aR,11aR)-2,3-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-9-ol |
InChI |
InChI=1S/C17H16O5/c1-19-15-6-11-13(7-16(15)20-2)21-8-12-10-4-3-9(18)5-14(10)22-17(11)12/h3-7,12,17-18H,8H2,1-2H3/t12-,17-/m0/s1 |
Clave InChI |
QXSOYBBYHNOUSH-SJCJKPOMSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3C(CO2)C4=C(O3)C=C(C=C4)O)OC |
SMILES isomérico |
COC1=C(C=C2C(=C1)[C@H]3[C@@H](CO2)C4=C(O3)C=C(C=C4)O)OC |
SMILES canónico |
COC1=C(C=C2C(=C1)C3C(CO2)C4=C(O3)C=C(C=C4)O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















